8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure with a benzyloxy substituent at the 8-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the benzyloxy and carboxylic acid moieties .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form dihydro derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the imidazo[1,2-a]pyridine core can produce dihydroimidazo[1,2-a]pyridines .
Scientific Research Applications
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance binding affinity to these targets, while the imidazo[1,2-a]pyridine core can interact with active sites or allosteric sites. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the benzyloxy and carboxylic acid groups.
8-(Methoxy)imidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure with a methoxy group instead of a benzyloxy group.
8-(Benzyloxy)imidazo[1,2-a]pyridine: Lacks the carboxylic acid group
Uniqueness
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile building block in organic synthesis and as a lead compound in drug discovery .
Biological Activity
8-(Benzyloxy)imidazo[1,2-a]pyridine-2-carboxylic acid is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C14H12N2O3. The compound features a benzyloxy group attached to the imidazo[1,2-a]pyridine core, which is known for its versatility in medicinal chemistry. The melting point of this compound is reported to be between 75°C and 77°C .
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their wide range of biological activities, including:
- Antimicrobial : Exhibiting activity against various bacterial strains.
- Anticancer : Inhibiting tumor growth in various cancer models.
- Antituberculosis : Effective against Mycobacterium tuberculosis and multidrug-resistant strains.
- Anti-inflammatory : Reducing inflammation in animal models.
Antituberculosis Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anti-tuberculosis agents. For instance, compounds within this class have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv . A specific study indicated that modifications to the imidazo[1,2-a]pyridine scaffold significantly enhanced anti-TB activity, with certain derivatives achieving MIC values as low as 0.003 μM .
Anticancer Activity
Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines while demonstrating low cytotoxicity towards normal cells . The structure-activity relationship studies suggest that modifications in the substituents on the imidazo ring can enhance its potency against specific cancer types.
Structure-Activity Relationship (SAR)
The SAR studies conducted on imidazo[1,2-a]pyridine derivatives indicate that:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the aromatic ring significantly affects biological activity.
- Positioning of Functional Groups : The location of substituents relative to the nitrogen atoms in the heterocyclic ring influences both potency and selectivity for biological targets.
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated that compounds with a benzyloxy group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-substituted counterparts .
Case Study 2: Cancer Cell Line Testing
In another investigation involving human cancer cell lines (e.g., HeLa and MCF-7), this compound was found to inhibit cell proliferation significantly. The compound induced apoptosis through caspase activation pathways, showcasing its potential as a therapeutic agent in oncology .
Properties
Molecular Formula |
C15H12N2O3 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
8-phenylmethoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H12N2O3/c18-15(19)12-9-17-8-4-7-13(14(17)16-12)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,18,19) |
InChI Key |
BNSHEVBLURMXQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CN3C2=NC(=C3)C(=O)O |
Origin of Product |
United States |
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